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molecular formula C12H10N2O2S B1452904 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid CAS No. 915963-25-6

2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid

Cat. No. B1452904
M. Wt: 246.29 g/mol
InChI Key: FJEWCKMACVHCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822451B2

Procedure details

A mixture of 2,4-dioxo-4-phenylbutanoic acid (19.2 g, 100 mmol), 2-methylisothiourea sulfate (27.8 g, 100 mmol) and sodium ethoxide (37 mL, 21% wt. solution, 100 mmol) in ethanol (200 mL) was heated to reflux overnight. After removal of volatiles, water was added (200 mL) to give a suspension, which was adjusted to pH>9 with 10% NaOH. The mixture was extracted with diethyl ether (2×100 mL). The aqueous layer was taken to pH=2 with conc. HCI and extracted with diethyl ether (4×100 mL). The combined ethereal extracts were evaporated, and the residue was dried in vacuo overnight to afford 22.0 g of 2-methylsulfanyl-6-phenylpyrimidine-4-carboxylic acid as a yellow solid. 1H NMR (DMSO-d6, 300 MHz) δ 8.24 (dd, J=7.8, 1.8 Hz, 2H), 8.12 (s, 1H), 7.58 (m, 3H), 2.64 (s, 3H). 13C NMR (DMSO-d6, 75 MHz) δ 172.8, 165.7, 165.6, 157.9, 135.8, 132.5, 129.8, 128.0, 14.6. HPLC ret. time 1.95 min, 10-100% CH3CN, 5 min run. ESI-MS m/z 247.1 (M+H)+.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:6][C:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([OH:5])=[O:4].S(O)(O)(=O)=O.[CH3:20][S:21][C:22](=[NH:24])[NH2:23].[O-]CC.[Na+].[OH-].[Na+]>C(O)C>[CH3:20][S:21][C:22]1[N:24]=[C:2]([C:3]([OH:5])=[O:4])[CH:6]=[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:23]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
O=C(C(=O)O)CC(C1=CC=CC=C1)=O
Name
Quantity
27.8 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Name
Quantity
37 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of volatiles, water
ADDITION
Type
ADDITION
Details
was added (200 mL)
CUSTOM
Type
CUSTOM
Details
to give a suspension, which
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined ethereal extracts were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC(=CC(=N1)C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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